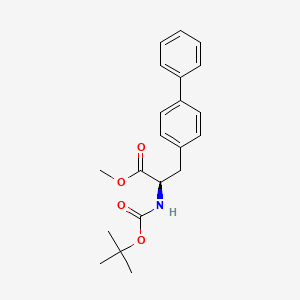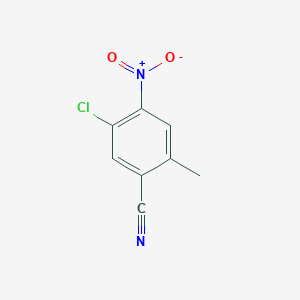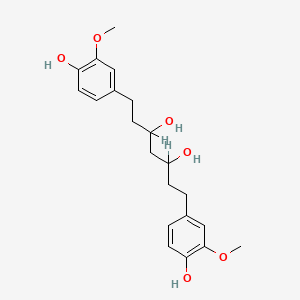![molecular formula C36H28Cl2OP2Pd B1589558 Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) CAS No. 205319-06-8](/img/structure/B1589558.png)
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
Übersicht
Beschreibung
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is a palladium (II) complex containing two chloride ligands and two (2- (diphenylphosphino)phenyl)ether ligands coordinated to the palladium center .
Synthesis Analysis
This compound is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z,E dienes .Molecular Structure Analysis
The molecular formula of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is C36H28Cl2OP2Pd. It has a molecular weight of 715.88 .Chemical Reactions Analysis
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as an efficient catalyst in the coupling reaction .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 243-250 °C. It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Catalyst for Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes . This reaction is important in the synthesis of various organic compounds.
- Methods of Application : While the exact procedures can vary depending on the specific reaction, generally, the palladium complex is mixed with the 2-brom-1,3-dienes in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst results in high stereoselectivity of conjugated Z,E dienes . This means that the reaction selectively produces one stereoisomer over the other, which is often desirable in organic synthesis.
Application 2: Photosensitizer
- Scientific Field : Material Science
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can also be used as a photosensitizer in the preparation of photo-sensitive materials .
- Methods of Application : The palladium complex is incorporated into the material during its synthesis. When the material is exposed to light, the palladium complex absorbs the light and initiates a chemical reaction .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a photosensitizer can enhance the light-absorbing properties of the material, making it useful in applications such as solar cells and light-emitting diodes .
Application 3: Catalyst for Polymerization Reaction
- Scientific Field : Polymer Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the polymerization of olefins . This is an important process in the production of various types of polymers.
- Methods of Application : The palladium complex is mixed with the olefin monomers in a suitable solvent. The reaction mixture is then heated to facilitate the polymerization .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the formation of polymers with high molecular weight and good control over the polymer structure .
Application 4: Catalyst for Hydrogenation Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can also be used as a catalyst for the hydrogenation of alkynes . This is a key reaction in the synthesis of various organic compounds.
- Methods of Application : The palladium complex is mixed with the alkyne substrate and hydrogen gas in a suitable solvent. The reaction mixture is then heated to facilitate the hydrogenation .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the selective formation of alkenes from alkynes .
Application 5: Catalyst for Alkyne Hydrogenation
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the hydrogenation of alkynes . This is a key reaction in the synthesis of various organic compounds.
- Methods of Application : The palladium complex is mixed with the alkyne substrate and hydrogen gas in a suitable solvent. The reaction mixture is then heated to facilitate the hydrogenation .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the selective formation of alkenes from alkynes .
Application 6: Catalyst for Olefin Polymerization
- Scientific Field : Polymer Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the polymerization of olefins . This is an important process in the production of various types of polymers.
- Methods of Application : The palladium complex is mixed with the olefin monomers in a suitable solvent. The reaction mixture is then heated to facilitate the polymerization .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the formation of polymers with high molecular weight and good control over the polymer structure .
Eigenschaften
IUPAC Name |
dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUBMJFTDMKRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2OP2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463965 | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) | |
CAS RN |
205319-06-8 | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)

